DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate)
Description
Properties
CAS No. |
85828-80-4 |
|---|---|
Molecular Formula |
C16H20N2O6 |
Molecular Weight |
336.34 g/mol |
IUPAC Name |
2,6-diaminohexanoic acid;4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H6O4.C6H14N2O2/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8;7-4-2-1-3-5(8)6(9)10/h1-5H,(H,12,13);5H,1-4,7-8H2,(H,9,10) |
InChI Key |
VIZSJVROPKSKBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) involves the reaction of DL-lysine with 4-oxo-4H-1-benzopyran-2-carboxylic acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring the production of high-purity DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) for various applications .
Chemical Reactions Analysis
Types of Reactions
DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzopyran ring or the lysine moiety.
Substitution: Substitution reactions can occur at different positions on the benzopyran ring or the lysine side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce various alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) exhibits several biological activities, including:
- Antioxidant Properties : The phenolic nature of the benzopyran component allows it to scavenge free radicals, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Activity : There is evidence indicating that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial therapies.
Medicinal Chemistry
DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) has potential applications in drug development due to its dual nature as an amino acid and a phenolic compound. Its structure allows it to interact with various biological targets, which may lead to the development of new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Nutritional Supplementation
Given its lysine content, this compound may be beneficial in nutritional supplementation, particularly in populations with dietary deficiencies. Lysine is essential for protein synthesis and overall health.
Synergistic Effects with Other Compounds
Studies have shown that DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) may exhibit synergistic effects when combined with other bioactive compounds. For instance, combining it with flavonoids or other antioxidants could enhance its therapeutic efficacy.
Comparative Analysis with Related Compounds
The following table compares DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) with structurally or functionally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| L-Theanine | Amino Acid | Known for its calming effects on the brain |
| Quercetin | Flavonoid | Exhibits strong antioxidant properties |
| Curcumin | Polyphenol | Known for anti-inflammatory properties |
| N-Acetylcysteine | Amino Acid Derivative | Strong antioxidant and mucolytic agent |
Antioxidant Activity Study
A study evaluated the antioxidant capacity of DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals at various concentrations, suggesting potent antioxidant activity.
Anti-inflammatory Mechanism Investigation
In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines stimulated by lipopolysaccharides (LPS). This finding supports its potential use in developing anti-inflammatory therapies.
Antimicrobial Efficacy Evaluation
Research conducted on the antimicrobial properties of DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) revealed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Conclusion and Future Directions
DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) holds promise for various applications in medicinal chemistry and nutrition due to its unique structural characteristics and biological activities. Future research should focus on elucidating its mechanisms of action, optimizing its bioavailability, and exploring its synergistic effects with other therapeutic agents.
Mechanism of Action
The mechanism of action of DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) involves its interaction with specific molecular targets and pathways. The benzopyran moiety may interact with enzymes or receptors, while the lysine component can influence protein synthesis and cellular metabolism. These interactions can lead to various biological effects, including modulation of oxidative stress and inflammation .
Comparison with Similar Compounds
DL-Lysine (CAS 70-54-2)
- Structure: Basic α-amino acid with the formula C₆H₁₄N₂O₂.
- Functions : Essential for protein synthesis, hormone/enzyme production, immune function, and tissue repair .
- Applications : Widely used in nutritional supplements, animal feed, and as a precursor for more complex derivatives.
- Key Differences : Unlike the benzopyran derivative, DL-Lysine lacks the aromatic ester group, resulting in lower hydrophobicity and distinct reactivity.
LYSINE PCA (CAS 97635-56-8 and 97635-57-9)
- Structure: Salts formed between lysine and 5-oxo-proline (pyroglutamic acid). Two variants exist: one with DL-lysine (CAS 97635-56-8) and another with L-lysine (CAS 97635-57-9) .
- Functions : Humectants and antistatic agents in cosmetics.
- Applications : Common in skincare products for moisture retention and hair conditioners.
- Key Differences : The 5-oxo-proline group enhances hygroscopicity, making lysine PCA more suitable for cosmetic formulations compared to the benzopyran derivative, which is tailored for synthetic chemistry applications .
LYSINE THIAZOLIDINE CARBOXYLATE
- Structure : Lysine esterified with 4-thiazolidinecarboxylic acid.
- Functions : Surfactant and emulsifier in personal care products .
- Applications : Used in shampoos and cleansers for foaming and stabilization.
- Key Differences : The thiazolidine ring introduces sulfur, enhancing surfactant properties. This contrasts with the benzopyran derivative’s focus on aromatic reactivity .
Data Table: Comparative Analysis
Research Findings and Functional Insights
- Solubility : The benzopyran derivative’s aromatic group likely reduces aqueous solubility compared to lysine PCA or thiazolidine carboxylate, which are optimized for hydrophilic interactions .
- Stability : The benzopyran moiety may enhance thermal stability, making it suitable for high-temperature synthesis processes, whereas lysine PCA derivatives are more prone to hydrolysis in acidic environments .
- Biological Activity : DL-Lysine itself is critical in metabolic pathways, while its derivatives (e.g., benzopyran ester) are engineered for specific synthetic or formulation advantages rather than direct biological activity .
Biological Activity
DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate), a compound with the CAS number 85828-80-4, is a derivative of lysine that incorporates a benzopyran moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and anticancer effects. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C16H20N2O6
- Molecular Weight : 336.3398 g/mol
- Boiling Point : 570.1°C at 760 mmHg
- Flash Point : 298.6°C
The biological activity of DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) is attributed to its ability to interact with various biological targets. The benzopyran structure is known for its role in modulating enzyme activities, particularly those involved in oxidative stress and inflammation pathways.
Key Mechanisms
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic effects against inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving G-quadruplex stabilization and inhibition of telomerase activity.
Biological Activity Data
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) using DPPH and ABTS assays. The results indicated that the compound significantly reduced oxidative stress markers in vitro, suggesting its potential use as a dietary supplement for oxidative stress-related conditions.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving LPS-stimulated macrophages, treatment with DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) resulted in a marked decrease in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This supports its application in managing inflammatory disorders.
Case Study 3: Anticancer Potential
Research conducted on human breast cancer cell lines demonstrated that DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) induced apoptosis through mitochondrial pathways. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate), and how can purity be optimized?
- Methodological Answer : The compound is synthesized via condensation reactions between activated 4-oxo-4H-1-benzopyran-2-carboxylic acid derivatives and DL-lysine. For example, Ghosh et al. (1983) demonstrated the use of 2-(4-oxo-4H-1-benzopyran-3-yl)-1,3-dioxolane in condensation reactions under acidic conditions to form carboxylate intermediates . Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm and mass spectrometry (exact mass: 326.35 g/mol, matching the molecular formula C₁₅H₂₂N₂O₆) .
Q. How can the structural integrity of DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) be validated experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm proton environments (e.g., aromatic protons from the benzopyran moiety at δ 6.8–7.5 ppm and lysine α-NH₂ at δ 1.5–2.0 ppm) .
- FTIR : Peaks at ~1700 cm⁻¹ (carboxylate C=O stretch) and ~1650 cm⁻¹ (amide bond) verify the ester-lysine linkage .
- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms stereochemistry, as demonstrated for related 1,4-dihydropyridine derivatives .
Q. What are the critical storage conditions to maintain compound stability?
- Methodological Answer : Store lyophilized powder at -20°C in airtight containers under nitrogen to prevent hydrolysis of the ester bond. In solution (DMSO or PBS), avoid freeze-thaw cycles; use within one month at -80°C. Degradation is monitored via TLC (silica plates, chloroform/methanol 9:1) .
Advanced Research Questions
Q. How does the electronic configuration of the benzopyran moiety influence the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : The 4-oxo group in the benzopyran core acts as an electron-withdrawing group, polarizing the aromatic ring and enhancing electrophilic substitution reactivity. Computational studies (DFT calculations) can map electron density distributions, while experimental assays (e.g., UV-Vis spectroscopy) track charge-transfer interactions with metal ions like Cu²⁺ or Fe³⁺, as seen in similar chromone-metal complexes .
Q. What mechanistic insights exist for the compound’s anti-inflammatory or enzyme-inhibitory activity?
- Methodological Answer : Analogous benzopyran derivatives (e.g., LY294002) inhibit kinases by competing with ATP binding. For DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate), perform kinase inhibition assays (e.g., PI3Kα) using fluorescence polarization. IC₅₀ values are compared to reference inhibitors. Molecular docking (AutoDock Vina) predicts binding affinities to catalytic domains . In vivo anti-inflammatory activity is assessed via carrageenan-induced rat paw edema models, measuring COX-2 suppression via ELISA .
Q. How does the compound interact with transition metals in coordination chemistry applications?
- Methodological Answer : The carboxylate and lysine amine groups act as chelating ligands. Titration with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water (1:1) at pH 7.4 forms complexes characterized by ESI-MS and cyclic voltammetry. Stability constants (log K) are calculated using UV-Vis titration data .
Q. What strategies are effective for structural modification to enhance bioavailability or target specificity?
- Methodological Answer : Introduce substituents at the benzopyran 3-position (e.g., methoxy or nitro groups) to modulate lipophilicity (log P calculated via ChemDraw). For enhanced blood-brain barrier penetration, synthesize prodrugs with acetylated lysine termini, hydrolyzed in vivo by esterases. Pharmacokinetic studies in rodent models assess AUC and Cₘₐₓ .
Data Contradictions and Resolution
Q. How can discrepancies in reported biological activities of benzopyran-lysine conjugates be resolved?
- Methodological Answer : Variations in activity may arise from stereochemical differences (D vs. L-lysine) or impurities. Reproduce assays under standardized conditions (e.g., fixed lysine enantiomer ratios). Cross-validate using orthogonal methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
